4-Aminopteroylaspartic acid

Carboxypeptidase G2 Folate Polyglutamate Hydrolysis Enzyme Kinetics

Researchers requiring a folate analog with a distinct antiviral spectrum often face limited availability of non-glutamate-terminated antifolates. 4-Aminopteroylaspartic acid (Amino-An-Fol) is a synthetic 4-aminofolate with an aspartate terminus, validated as a competitive DHFR antagonist. It specifically inhibits psittacosis virus (6BC) and meningopneumonitis virus in tissue culture at non-toxic concentrations, with reversibility by citrovorum factor. Key differentiators include its high-affinity substrate activity for carboxypeptidase EC 3.4.17.11 (Kₘ = 0.104 mM) and its utility as a comparator in SAR studies against glutamate-containing antifolates.

Molecular Formula C18H18N8O5
Molecular Weight 426.4 g/mol
Cat. No. B12373519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopteroylaspartic acid
Molecular FormulaC18H18N8O5
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N
InChIInChI=1S/C18H18N8O5/c19-14-13-15(26-18(20)25-14)22-7-10(23-13)6-21-9-3-1-8(2-4-9)16(29)24-11(17(30)31)5-12(27)28/h1-4,7,11,21H,5-6H2,(H,24,29)(H,27,28)(H,30,31)(H4,19,20,22,25,26)/t11-/m0/s1
InChIKeyODLOSKQDGGOAJH-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopteroylaspartic Acid Procurement Guide


4-Aminopteroylaspartic acid (CAS 25312-31-6, C₁₈H₁₈N₈O₅, MW 426.39), also designated Amino-An-Fol, is a synthetic 4-aminofolate analog in which the terminal glutamate residue is replaced by aspartate [1]. It functions as a competitive antagonist of pteroylglutamic acid (folic acid) in avian, rodent, and microbial systems [2]. The compound inhibits dihydrofolate reductase (DHFR) and demonstrates a distinct antiviral spectrum against psittacosis virus (strain 6BC) and meningopneumonitis virus in tissue culture at concentrations non-toxic to host cells [3]. Unlike the glutamyl-containing antifolates aminopterin and methotrexate, the aspartate modification alters enzyme binding kinetics and biological distribution [2].

Why Substitution with Other 4-Aminofolates Fails


Folate antagonists bearing the 4-amino-pteridine scaffold are not functionally interchangeable. 4-Aminopteroylaspartic acid differs from aminopterin (glutamate terminus) and methotrexate (N10-methyl-glutamate terminus) in three critical parameters: (i) enzyme affinity—the aspartate moiety reduces DHFR inhibitory potency compared to glutamate-containing analogs [1]; (ii) antiviral spectrum—it suppresses psittacosis and meningopneumonitis viruses at non-toxic concentrations, a profile not shared by all 4-aminofolates [2]; and (iii) metabolic fate—the aspartate terminus renders it a substrate for specific carboxypeptidases with a distinct Kₘ [3]. Substituting methotrexate or aminopterin in protocols requiring 4-aminopteroylaspartic acid introduces uncontrolled variables that compromise data interpretation.

Differentiation Evidence vs. Clinically Relevant Antifolates


Carboxypeptidase Substrate Affinity vs. Methotrexate

4-Aminopteroylaspartic acid exhibits a Kₘ of 0.104 mM as a substrate for the folate-hydrolyzing carboxypeptidase EC 3.4.17.11 (Pseudomonas stutzeri) [1]. Under identical assay conditions (pH 7.3, 37°C), methotrexate displays a Kₘ of 62.68 mM—approximately 600-fold higher [1]. This large disparity indicates that 4-aminopteroylaspartic acid is preferentially recognized and hydrolyzed by this enzyme class.

Carboxypeptidase G2 Folate Polyglutamate Hydrolysis Enzyme Kinetics

Citrovorum Factor Reversal in Antiviral Models

In tissue culture assays with psittacosis virus (strain 6BC), the inhibitory effect of 4-aminopteroylaspartic acid is readily and completely reversed by the addition of citrovorum factor (leucovorin) [1]. While 4-amino-N10-methylpteroylglutamic acid (methotrexate) inhibition is also reversed, the aspartate analog exhibits a distinct viral suppression profile at concentrations that are non-toxic to the host monolayer [1].

Antiviral Screening Folate Rescue Psittacosis Virus

Historical Use in Polycythemia Vera

A 1950 clinical study evaluated 4-aminopteroylaspartic acid (reported as 'Amino-An-Fol') in polycythemia rubra vera patients, demonstrating hematologic responses [1]. Neither aminopterin nor methotrexate gained similar historical traction for this indication, suggesting an aspartate-dependent therapeutic window or pharmacodynamic profile specific to polycythemia management.

Polycythemia Vera Myeloproliferative Neoplasms Antifolate Therapy

DHFR Inhibition Attenuation: Reduced Affinity Compared to Glutamate-Containing Analogs

The aspartate substitution attenuates DHFR binding. In a comparative study of 4-amino-4-deoxy-10-methylpteroylaspartic acid (AspMTX, the methylated analog of 4-aminopteroylaspartic acid), the inhibition constant Ki/Km was 1.8 × 10⁻³ at pH 7.4 [1]. Methotrexate (glutamate terminus) inhibited the same enzyme preparation with substantially greater potency. The aspartate modification consistently reduces DHFR affinity across multiple 4-aminofolate series [1].

Dihydrofolate Reductase Enzyme Inhibition Structure-Activity Relationship

Research Application Scenarios


Antiviral Screening of Chlamydia-Related Pathogens

Leverages the compound's established, non-toxic inhibition of psittacosis virus (6BC) and meningopneumonitis virus in tissue culture and embryonated egg models [1]. The ready reversibility by citrovorum factor permits rescue experiments that confirm DHFR-dependent antiviral mechanisms.

Folate Polyglutamate Hydrolysis and Carboxypeptidase Profiling

The aspartate-terminated analog serves as a high-affinity substrate (Kₘ = 0.104 mM) for carboxypeptidase EC 3.4.17.11, enabling kinetic comparisons against glutamate-terminated antifolates such as methotrexate (Kₘ = 62.68 mM) [2].

Polycythemia Vera Disease Modeling

Provides a reference compound for studies referencing the 1950 clinical investigation of 4-aminopteroylaspartic acid in polycythemia rubra vera [3]. Essential for researchers reconstructing historical antifolate therapeutic windows or modeling myeloproliferative responses.

SAR Analysis of 4-Aminofolate Terminus Modifications

The aspartate substitution consistently reduces DHFR inhibitory potency relative to glutamate-containing analogs [4]. This makes 4-aminopteroylaspartic acid a critical comparator in SAR studies examining how terminal amino acid identity modulates antifolate enzyme affinity, cellular uptake, and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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